molecular formula C10H11Cl2N3 B6354100 Quinoline-3-carboxamidine dihydrochloride CAS No. 1198283-69-0

Quinoline-3-carboxamidine dihydrochloride

Cat. No. B6354100
CAS RN: 1198283-69-0
M. Wt: 244.12 g/mol
InChI Key: ZEHJWNBTNHKAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-3-carboxamidine dihydrochloride, also known as QCD, is a synthetic compound that has been studied for its potential use in various scientific applications. QCD is a white, crystalline solid with a melting point of about 270°C. It is soluble in water and has a molecular weight of 206.2 g/mol. QCD is a member of the quinoline family of compounds and is made up of a quinoline ring, a carboxamidine group, and two hydrogen chloride molecules. QCD has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

Quinoline-3-carboxamidine dihydrochloride has been studied for its potential use in various scientific applications. It has been studied for its potential as an antioxidant, an inhibitor of protein kinases, and an inhibitor of the enzyme acetylcholinesterase. In addition, Quinoline-3-carboxamidine dihydrochloride has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of Quinoline-3-carboxamidine dihydrochloride is not yet fully understood. However, it is believed that it works by inhibiting protein kinases, which are enzymes that play a role in cell signaling and regulation. In addition, Quinoline-3-carboxamidine dihydrochloride has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Quinoline-3-carboxamidine dihydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit protein kinases, which are enzymes that play a role in cell signaling and regulation. In addition, Quinoline-3-carboxamidine dihydrochloride has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Quinoline-3-carboxamidine dihydrochloride has also been studied for its potential antioxidant properties, as it has been shown to scavenge free radicals and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

Quinoline-3-carboxamidine dihydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. Additionally, Quinoline-3-carboxamidine dihydrochloride has been shown to inhibit protein kinases and acetylcholinesterase, which makes it useful for studying the effects of these enzymes on biochemical and physiological processes. However, Quinoline-3-carboxamidine dihydrochloride is not very stable in solution and can degrade quickly, which limits its use in long-term experiments.

Future Directions

There are several potential future directions for research on Quinoline-3-carboxamidine dihydrochloride. One possible direction is to further explore its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, further research could be done to determine the exact mechanism of action of Quinoline-3-carboxamidine dihydrochloride and to explore its potential uses in other areas of biochemistry, physiology, and medicine. Finally, research could be done to develop methods for stabilizing Quinoline-3-carboxamidine dihydrochloride in solution and to improve its solubility, which would make it more useful in long-term experiments.

Synthesis Methods

Quinoline-3-carboxamidine dihydrochloride can be synthesized in a laboratory setting using a three-step process. The first step involves the reaction of quinoline with ethylenediamine to produce the quinoline-3-carboxamidine intermediate. The second step involves the reaction of this intermediate with hydrochloric acid to produce Quinoline-3-carboxamidine dihydrochloride. Finally, the reaction of Quinoline-3-carboxamidine dihydrochloride with an acid catalyst produces the final product.

properties

IUPAC Name

quinoline-3-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8;;/h1-6H,(H3,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHJWNBTNHKAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-3-carboxamidine dihydrochloride

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